molecular formula C13H8N4O5 B3829766 2H-1,2,4-Benzoxadiazine, 7-nitro-3-(3-nitrophenyl)- CAS No. 61773-29-3

2H-1,2,4-Benzoxadiazine, 7-nitro-3-(3-nitrophenyl)-

Cat. No.: B3829766
CAS No.: 61773-29-3
M. Wt: 300.23 g/mol
InChI Key: XIADEBZGGYXMMJ-UHFFFAOYSA-N
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Description

2H-1,2,4-Benzoxadiazine, 7-nitro-3-(3-nitrophenyl)- is a chemical compound with the molecular formula C13H8N4O5 It is known for its unique structure, which includes a benzoxadiazine ring substituted with nitro groups

Preparation Methods

The synthesis of 2H-1,2,4-Benzoxadiazine, 7-nitro-3-(3-nitrophenyl)- typically involves the reaction of appropriate precursors under specific conditions. One common method involves the nitration of 3-(3-nitrophenyl)-2H-1,2,4-benzoxadiazine using nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

2H-1,2,4-Benzoxadiazine, 7-nitro-3-(3-nitrophenyl)- undergoes various chemical reactions, including:

Scientific Research Applications

2H-1,2,4-Benzoxadiazine, 7-nitro-3-(3-nitrophenyl)- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 2H-1,2,4-Benzoxadiazine, 7-nitro-3-(3-nitrophenyl)- involves its interaction with molecular targets such as enzymes or receptors. The nitro groups play a crucial role in its reactivity, allowing it to form stable complexes with target molecules. This interaction can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

2H-1,2,4-Benzoxadiazine, 7-nitro-3-(3-nitrophenyl)- can be compared with other benzoxadiazine derivatives, such as:

Properties

IUPAC Name

7-nitro-3-(3-nitrophenyl)-2H-1,2,4-benzoxadiazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4O5/c18-16(19)9-3-1-2-8(6-9)13-14-11-5-4-10(17(20)21)7-12(11)22-15-13/h1-7H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIADEBZGGYXMMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC3=C(C=C(C=C3)[N+](=O)[O-])ON2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80389603
Record name 2H-1,2,4-Benzoxadiazine, 7-nitro-3-(3-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80389603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61773-29-3
Record name 2H-1,2,4-Benzoxadiazine, 7-nitro-3-(3-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80389603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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